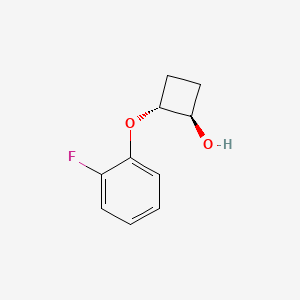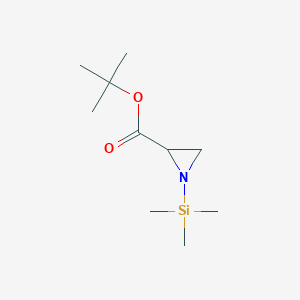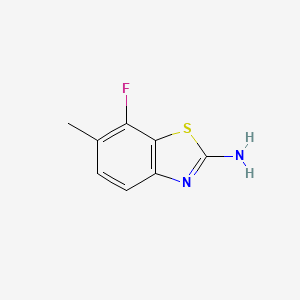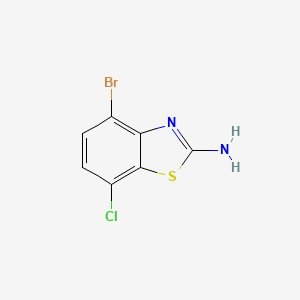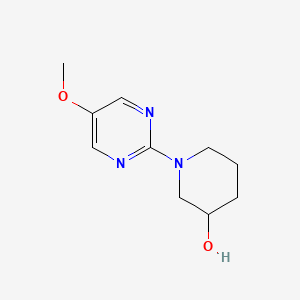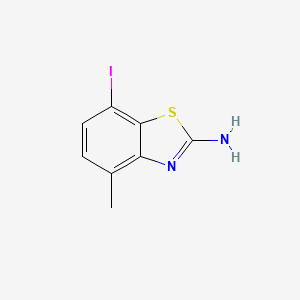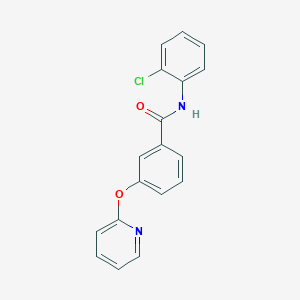
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide (TFEP) is a trifluoroethylated pyrrolidine-2-carboxamide compound that has recently gained attention for its potential applications in scientific research. TFEP is a synthetic compound that is used for a variety of purposes, including in the synthesis of other compounds, as a catalyst, and as a reagent for various biochemical and physiological studies.
科学研究应用
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a reagent for various biochemical and physiological studies, such as the study of enzyme kinetics and the study of signal transduction pathways.
作用机制
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a small molecule that is capable of binding to and modulating the activity of various proteins. It has been shown to bind to and activate several enzymes, including adenylate cyclase and protein kinase C. It has also been shown to bind to and modulate the activity of several G-protein coupled receptors, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and G-protein coupled receptors, which can lead to changes in signal transduction pathways and gene expression. It has also been shown to have an effect on the metabolism of various compounds, including glucose and fatty acids.
实验室实验的优点和局限性
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and use in various experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is also limited in its applications. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very reactive, which limits its use in certain types of reactions.
未来方向
There are many future directions that can be explored for the use of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide in scientific research. One potential area of research is the development of new methods for the synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide and its derivatives. Additionally, further research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on other enzymes and G-protein coupled receptors. Furthermore, research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on various metabolic pathways and gene expression. Finally, research can be conducted to investigate the potential therapeutic applications of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide, such as in the treatment of various diseases.
合成方法
The synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves a multi-step process. The first step is to synthesize the starting material, 2,2,2-trifluoroethyl pyrrolidine-2-carboxylate, which is done by reacting 2,2,2-trifluoroethanol with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The next step is to convert the carboxylate to the carboxamide, which is done by reacting it with a primary amine such as ethylamine. Finally, the carboxamide is converted to 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide by reacting it with trifluoroacetic acid.
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(12)6(11)13/h5H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFDYJSVAYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

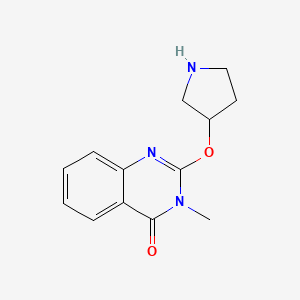
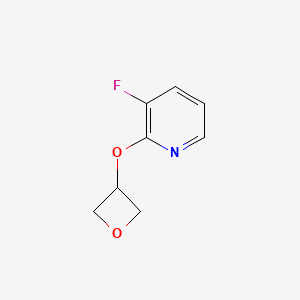
![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)
